Dexanabinol (CAS: 112924-45-5), also known as HU-211, is a synthetic cannabinoid derivative and the (+)-enantiomer of the highly potent CB1 agonist HU-210. In procurement and material selection, Dexanabinol is prioritized not for cannabinoid receptor activation, but for its complete lack of psychotropic activity combined with potent multi-target neuroprotective properties [1]. It functions as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, a reactive oxygen species (ROS) scavenger, and a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production. This unique pharmacological profile makes it an essential baseline compound for researchers modeling traumatic brain injury, ischemia, and neuroinflammation, as well as a critical stereospecific control in cannabinoid receptor assays.
Substituting Dexanabinol with its (-)-enantiomer, HU-210, or with natural phytocannabinoids fundamentally compromises experimental integrity. HU-210 is a potent CB1 receptor agonist (Ki = 0.061 nM) that induces severe psychotropic and hypothermic effects, which confound downstream readouts of neuroprotection and inflammation [1]. Conversely, substituting Dexanabinol with standard non-competitive NMDA antagonists like MK-801 (dizocilpine) introduces high-affinity, open-channel blockade that frequently results in severe behavioral toxicity and psychosis-like symptoms in in vivo models [2]. Furthermore, MK-801 lacks the secondary antioxidant and anti-TNF-α properties intrinsic to Dexanabinol. Procuring the exact (+)-enantiomer (HU-211) is therefore mandatory for workflows requiring clean NMDA antagonism and immunomodulation without CB1-mediated interference.
Dexanabinol is the (+)-enantiomer of HU-210, but exhibits a profoundly different receptor binding profile. While the (-)-enantiomer HU-210 binds to the CB1 receptor with sub-nanomolar affinity (Ki = 0.061 nM), Dexanabinol has virtually no affinity for CB1 or CB2 receptors[1]. This stereospecificity ensures that Dexanabinol does not trigger the G-protein coupled signaling cascades associated with classical cannabinoids.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) |
| Target Compound Data | Dexanabinol (HU-211): Negligible affinity |
| Comparator Or Baseline | HU-210: Ki = 0.061 nM |
| Quantified Difference | >1000-fold reduction in CB1 binding affinity |
| Conditions | In vitro radioligand binding assays |
Crucial for mainstream laboratory workflows where researchers must isolate NMDA-mediated or anti-inflammatory effects from CB1-driven psychotropic variables.
Dexanabinol acts as a non-competitive NMDA receptor antagonist. In cultured cortical neurons, it dose-dependently inhibits NMDA-mediated neurotoxicity with an EC50 of 3.8 µM. Furthermore, it competitively inhibits the binding of the standard high-affinity channel blocker [3H]MK-801 with a Ki of 11.0 µM [1].
| Evidence Dimension | NMDA-mediated neurotoxicity inhibition and MK-801 displacement |
| Target Compound Data | Dexanabinol: EC50 = 3.8 µM; Ki = 11.0 µM |
| Comparator Or Baseline | MK-801: High-affinity baseline standard |
| Quantified Difference | Provides effective low-affinity blockade (Ki = 11.0 µM) compared to MK-801 |
| Conditions | Rat forebrain membranes and cultured cortical neurons |
Provides a safer, low-affinity NMDA blockade that prevents excitotoxicity without the severe behavioral toxicity seen with high-affinity binders like MK-801.
Unlike standard NMDA antagonists, Dexanabinol possesses intrinsic anti-inflammatory properties. In complex neurotoxicity models (such as bortezomib-induced neuropathy), Dexanabinol inhibits the production of TNF-α with an IC50 ranging from 18.0 to 20.7 µM[1]. This dual-action capability significantly reduces neuroinflammation alongside excitotoxicity.
| Evidence Dimension | TNF-α production inhibition (IC50) |
| Target Compound Data | Dexanabinol: IC50 = 18.0 - 20.7 µM |
| Comparator Or Baseline | LPS-stimulated baseline (100% TNF-α production) |
| Quantified Difference | Dose-dependent reduction of TNF-α to baseline control levels |
| Conditions | In vitro neurotoxicity and macrophage models |
Allows procurement of a single compound to simultaneously target excitotoxicity and neuroinflammation, streamlining complex in vivo disease modeling.
While Dexanabinol is highly lipophilic, its molecular structure (specifically its two hydroxyl groups) makes it an excellent precursor for water-soluble derivatives. Synthesis of glycinate ester and quaternary ammonium salt derivatives yields compounds that are highly soluble in water and rapidly hydrolyze to the active parent Dexanabinol in human blood, retaining the intrinsic NMDA receptor binding properties [1].
| Evidence Dimension | Aqueous solubility and processability |
| Target Compound Data | Dexanabinol glycinate/ammonium esters: High aqueous solubility |
| Comparator Or Baseline | Unmodified Dexanabinol: Highly lipophilic |
| Quantified Difference | Enables aqueous formulation while maintaining rapid in vivo hydrolysis to the active parent |
| Conditions | In vitro stability in water and human/rat blood |
Critical for formulation scientists who need to overcome the aqueous solubility limitations of classical cannabinoids for intravenous or complex in vitro assay delivery.
Because Dexanabinol (HU-211) lacks the sub-nanomolar CB1 affinity of its enantiomer HU-210, it is the ideal negative control compound. Researchers procure it to isolate true cannabinoid receptor-mediated effects from non-specific lipid membrane interactions in neuropharmacological assays [1].
Dexanabinol is uniquely suited for in vivo models of stroke, TBI, and chemotherapy-induced peripheral neuropathy. By providing simultaneous low-affinity NMDA antagonism (EC50 = 3.8 µM) and TNF-α inhibition (IC50 ~ 18-20 µM), it eliminates the need to co-administer multiple single-target drugs (e.g., MK-801 plus a separate anti-inflammatory), simplifying experimental design[2].
In medicinal chemistry and formulation workflows, Dexanabinol serves as a proven precursor for synthesizing water-soluble prodrugs. Its derivatization into glycinate or ammonium esters allows for the creation of aqueous-compatible solutions that rapidly hydrolyze in blood, overcoming the traditional handling limitations of lipophilic cannabinoids [3].
Irritant;Health Hazard